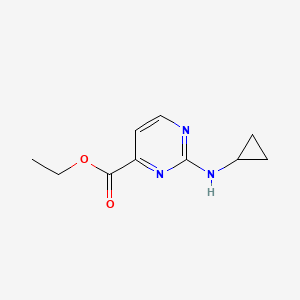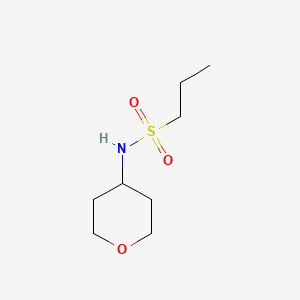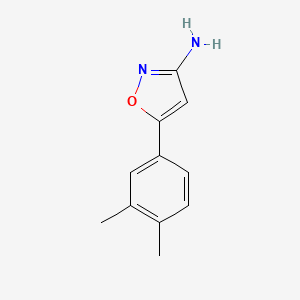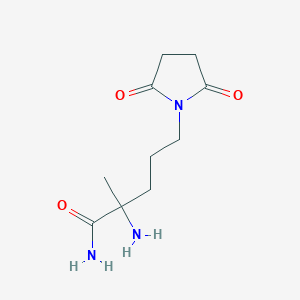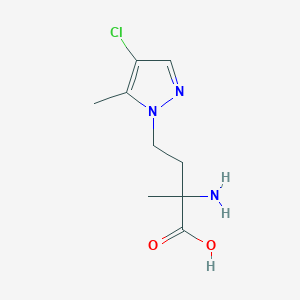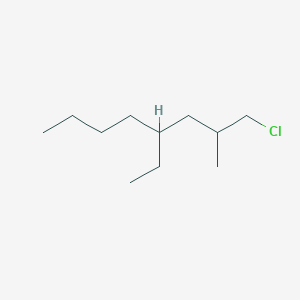
1-Chloro-4-ethyl-2-methyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-ethyl-2-methyloctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a chlorine atom attached to the first carbon, an ethyl group on the fourth carbon, and a methyl group on the second carbon of the octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methyloctane can be synthesized through several methods. One common approach involves the chlorination of 4-ethyl-2-methyloctane. This reaction typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-ethyl-2-methyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Alkanes or alcohols are typical products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-ethyl-2-methyloctane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-ethyl-2-methyloctane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, following either an E2 or E1 mechanism.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-ethyl-2-methyloctane can be compared with other similar compounds such as:
- 1-Chloro-2-methyl-4-propyloctane
- 1-Chloro-3-ethyl-2-methyloctane
- 1-Bromo-4-ethyl-2-methyloctane
These compounds share similar structural features but differ in the position or type of substituents, which can influence their reactivity and applications. The unique arrangement of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C11H23Cl |
|---|---|
Molekulargewicht |
190.75 g/mol |
IUPAC-Name |
1-chloro-4-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-7-11(5-2)8-10(3)9-12/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
BORQOZPHQSLMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
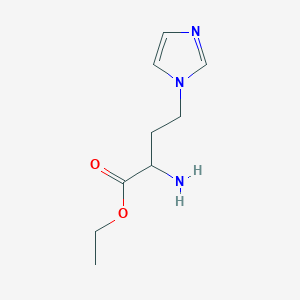
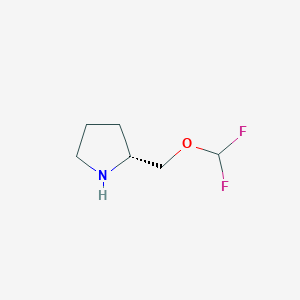
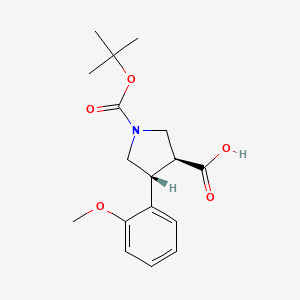
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
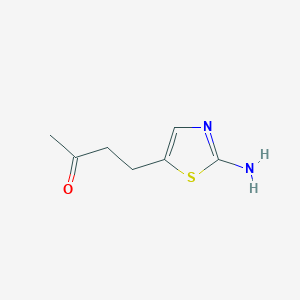
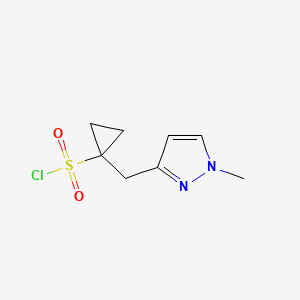
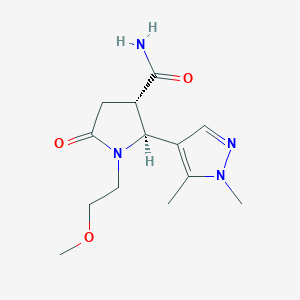
![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
